N'-hydroxy-1,3-thiazole-5-carboximidamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-1,3-thiazole-5-carboximidamide typically involves the reaction of 1,3-thiazole-5-carboximidamide with hydroxylamine . The reaction is carried out under reflux conditions for several hours, followed by purification steps such as extraction and drying over magnesium sulfate . The yield of the product can be optimized by adjusting the reaction time and temperature.
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-1,3-thiazole-5-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-hydroxy-1,3-thiazole-5-carboximidamide derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
N’-hydroxy-1,3-thiazole-5-carboximidamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-hydroxy-1,3-thiazole-5-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is of particular interest in medicinal chemistry . The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes by modulating enzyme activity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-thiazole-5-carboximidamide: The parent compound without the hydroxy group.
4-amino-N-(3-chloro-4-fluorophenyl)-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide: A similar compound with different substituents.
Uniqueness
N’-hydroxy-1,3-thiazole-5-carboximidamide is unique due to its hydroxy group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with enzymes and other molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C4H5N3OS |
---|---|
Molecular Weight |
143.17 g/mol |
IUPAC Name |
N'-hydroxy-1,3-thiazole-5-carboximidamide |
InChI |
InChI=1S/C4H5N3OS/c5-4(7-8)3-1-6-2-9-3/h1-2,8H,(H2,5,7) |
InChI Key |
IGFMLVGRROSADX-UHFFFAOYSA-N |
Isomeric SMILES |
C1=C(SC=N1)/C(=N/O)/N |
Canonical SMILES |
C1=C(SC=N1)C(=NO)N |
Origin of Product |
United States |
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